molecular formula C5H7F3O2 B1305666 2-Methyl-4,4,4-trifluorobutyric acid CAS No. 99783-23-0

2-Methyl-4,4,4-trifluorobutyric acid

Cat. No. B1305666
M. Wt: 156.1 g/mol
InChI Key: OBUKEMPWKGDRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334765

Procedure details

To 2-methyl-4,4,4-trifluorobutyric acid (172 g) in methylene chloride (150 mL) and N,N-dimethylformamide (3.5 mL) at 0° C., under nitrogen was added (dropwise) oxalyl chloride (125 mL). The mixture was allowed to warm to ambient temperature and stirred for 16 hours. After distillation of the solvent, distillation using a concentric tube distillation column (40 cm×15 mm) afforded 2-methyl-4,4,4-trifluorobutyryl chloride (about 99% purity, 79.87 g, 42%); bp 115.0°-116.0° C. (at atmospheric pressure, measured at room temperature as 763.27 mm Hg); GLC: tR =5.04 min; MS(CI): 139 (M+H-HCl).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][C:7]([F:10])([F:9])[F:8])[C:3](O)=[O:4].C(Cl)(=O)C([Cl:14])=O>C(Cl)Cl.CN(C)C=O>[CH3:1][CH:2]([CH2:6][C:7]([F:10])([F:9])[F:8])[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
CC(C(=O)O)CC(F)(F)F
Name
Quantity
125 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent, distillation
DISTILLATION
Type
DISTILLATION
Details
distillation column (40 cm×15 mm)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)Cl)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 79.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.